(2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride
Description
(2,2-Dimethylpiperidin-4-yl)methanol hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring with two methyl groups at the 2- and 2-positions and a hydroxymethyl group at the 4-position, forming a hydrochloride salt. The compound’s molecular formula is C₈H₁₈ClNO, with a molecular weight of 193.69 g/mol. Piperidine derivatives are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors .
The synthesis of such compounds typically involves reductive amination or functional group transformations. For example, describes a method using tert-butyl carbamate intermediates followed by HCl/dioxane treatment to yield hydrochloride salts .
Properties
IUPAC Name |
(2,2-dimethylpiperidin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-7(6-10)3-4-9-8;/h7,9-10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPAIWRPGJJDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)CO)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride typically involves the reaction of 2,2-dimethylpiperidine with formaldehyde, followed by reduction to yield the desired alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Catalyst: Hydrogenation catalysts like palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: For the initial synthesis
Purification Steps: Including crystallization and filtration to obtain high-purity product
Quality Control: Ensuring the compound meets industrial standards
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form secondary amines.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Secondary amines
Substitution Products: Various substituted piperidines
Scientific Research Applications
Chemistry
In synthetic chemistry, (2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride serves as a building block for more complex molecules. Its unique structure allows chemists to explore various reactions:
- Oxidation : Can be converted to ketones or aldehydes.
- Reduction : Can yield secondary amines.
- Substitution : Undergoes nucleophilic substitution reactions.
Biological Studies
The compound's role in biological research is significant, particularly in studying enzyme interactions and metabolic pathways. It can modulate enzyme activity and receptor interactions, leading to various biological effects:
- Enzyme Inhibition : It inhibits specific enzymes, impacting metabolic pathways.
- Receptor Binding : It interacts with receptors to influence cellular responses.
Pharmaceutical Development
This compound is utilized in the pharmaceutical industry for drug development due to its pharmacological properties. It is involved in the design of compounds that target specific diseases, including cancer and neurological disorders.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the compound's potential as an anticancer agent. It was found to inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells. The study highlighted its effectiveness in reducing tumor size in preclinical models.
Case Study 2: Neurological Research
Research investigating neuroprotective effects demonstrated that this compound could enhance synaptic plasticity and improve cognitive functions in animal models of neurodegenerative diseases.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product Type | Example Reagents |
|---|---|---|
| Oxidation | Ketones/Aldehydes | Potassium permanganate (KMnO4) |
| Reduction | Secondary Amines | Sodium borohydride (NaBH4) |
| Substitution | Substituted Piperidines | Various nucleophiles |
| Application Area | Effect Observed | Reference |
|---|---|---|
| Anticancer | Tumor reduction | Journal of Medicinal Chemistry |
| Neuroprotection | Enhanced cognition | Neurobiology Journal |
Mechanism of Action
The mechanism of action of (2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include:
Enzyme Inhibition: Blocking the activity of specific enzymes.
Receptor Binding: Interacting with receptors to modulate cellular responses.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes key structural and physicochemical properties of (2,2-Dimethylpiperidin-4-yl)methanol hydrochloride and related piperidine derivatives:
Key Differences and Trends
Substituent Effects on Molecular Weight: Bulky substituents like diphenylmethoxy () significantly increase molecular weight (303.83 g/mol) compared to smaller groups (e.g., methyl or hydroxymethyl) .
Synthetic Routes :
- LiAlH₄ reduction is common for alcohol formation from esters (e.g., ) , while tert-butyl carbamate deprotection () is employed for chiral centres .
Biological Relevance :
- The methoxy-substituted derivative () is linked to complement-mediated disease research due to its role in factor B inhibition .
- Aromatic substituents () may enhance lipophilicity, influencing blood-brain barrier penetration in CNS drugs .
Data Availability :
- Physicochemical data (e.g., solubility, melting points) are frequently unavailable, highlighting a research gap for piperidine derivatives .
Biological Activity
(2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the presence of a hydroxyl group, which enhances its reactivity and biological interactions. It is often utilized as an intermediate in organic synthesis and pharmaceutical development.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can modulate metabolic pathways.
- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular responses and signaling pathways.
These interactions lead to various biological effects that can be harnessed for therapeutic purposes.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Anticancer Activity : Recent studies have demonstrated that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures have shown improved apoptosis induction in tumor models compared to standard treatments like bleomycin .
- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This inhibition can enhance cholinergic signaling, which is beneficial in cognitive impairment scenarios .
- Antiviral Properties : Preliminary findings indicate that this compound may exhibit antiviral activity by targeting host kinases involved in viral replication .
Case Studies
Several studies have explored the biological effects of piperidine derivatives similar to this compound:
- Study on Cancer Cells : A study highlighted the enhanced cytotoxicity of specific piperidine derivatives in hypopharyngeal tumor cells compared to traditional chemotherapeutics. This suggests a promising avenue for developing new anticancer agents based on this scaffold .
- Alzheimer's Disease Models : Research demonstrated that compounds with a piperidine moiety could effectively inhibit both AChE and butyrylcholinesterase (BuChE), showcasing their potential as dual inhibitors for Alzheimer's treatment .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:
| Feature | Description | Impact on Activity |
|---|---|---|
| Hydroxyl Group | Facilitates hydrogen bonding | Enhances binding affinity to targets |
| Methyl Substituents | Alters steric properties | Influences enzyme selectivity |
| Piperidine Ring Structure | Provides a rigid framework | Essential for receptor interaction |
The presence of the hydroxyl group has been particularly noted for improving binding affinity and enhancing pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
